1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

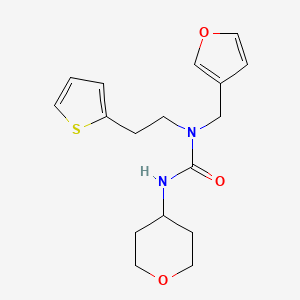

The compound “1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The trifluoroethyl group attached to the imidazole ring could potentially alter the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached at one position and a carboxylic acid group at another position. The presence of fluorine atoms could significantly affect the compound’s electronic properties due to their high electronegativity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoroethyl group and the imidazole ring. Trifluoroethyl groups are known to participate in various reactions, including nucleophilic substitutions . Imidazole rings can act as a nucleophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group could increase the compound’s hydrophobicity, while the carboxylic acid group would contribute to its acidity .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

The compound is used in the C–H functionalization of indoles, a crucial framework in drug candidates. A novel metal-free trifluoroethylation method using 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid allows for the introduction of a trifluoroethyl group under mild conditions with high functional group tolerance . This advancement is significant for synthesizing fluoroalkylated indole derivatives, which are important in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, the modification of lead compounds with fluorous functional groups, such as 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid, is a common strategy to fine-tune biological activity. The presence of fluorinated functional groups can improve metabolic stability and enhance lipophilicity, which is beneficial for drug development .

Material Science

The compound serves as a precursor for 2,2,2-Trifluoroethyl Trifluoromethanesulfonate , a reagent with high purity used in various chemical reactions. This reagent is particularly useful in reactions that require moisture-sensitive conditions and is stored under inert gas to prevent degradation .

Biochemistry

In biochemistry, the compound can be utilized for the synthesis of trifluoroethyl fatty acid esters . These esters are important for studying biological membranes and can be used as probes to understand membrane dynamics and structure .

Phosphonate Chemistry

The compound is instrumental in the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates, which are valuable in the study of phosphorus-containing biological molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-10-4(11)5(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDUGLKKHCJCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C(=O)O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromo-4-fluorophenyl)(cyano)amino]propan-1-ol](/img/structure/B2557990.png)

![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)

![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2557998.png)

![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)